molecular formula C9H13ClFN B13503528 5-Fluoro-2-(propan-2-yl)aniline hydrochloride

5-Fluoro-2-(propan-2-yl)aniline hydrochloride

Cat. No.: B13503528
M. Wt: 189.66 g/mol
InChI Key: LGPNYQVXWJAKTI-UHFFFAOYSA-N
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Description

5-Fluoro-2-(propan-2-yl)aniline hydrochloride is an organic compound with the molecular formula C9H12FN·HCl. It is a derivative of aniline, where the hydrogen atom at the 5th position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the 2nd position is replaced by an isopropyl group. This compound is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(propan-2-yl)aniline hydrochloride typically involves the following steps:

    Nitration: The starting material, 2-(propan-2-yl)aniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 5th position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.

    Fluorination: The amino group is then fluorinated using a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like Selectfluor.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(propan-2-yl)aniline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of different amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

5-Fluoro-2-(propan-2-yl)aniline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(propan-2-yl)aniline hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(propan-2-yl)aniline
  • 5-Fluoro-2-(propan-2-yloxy)aniline
  • 2-(propan-2-yl)-5-(trifluoromethyl)aniline hydrochloride

Uniqueness

5-Fluoro-2-(propan-2-yl)aniline hydrochloride is unique due to the presence of both a fluorine atom and an isopropyl group on the benzene ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H13ClFN

Molecular Weight

189.66 g/mol

IUPAC Name

5-fluoro-2-propan-2-ylaniline;hydrochloride

InChI

InChI=1S/C9H12FN.ClH/c1-6(2)8-4-3-7(10)5-9(8)11;/h3-6H,11H2,1-2H3;1H

InChI Key

LGPNYQVXWJAKTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)F)N.Cl

Origin of Product

United States

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